5-Chloromethylthio-1-methyltetrazole

Description

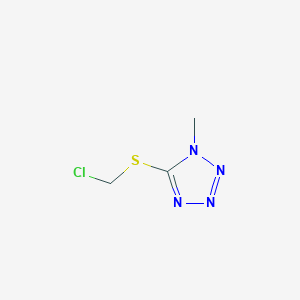

5-Chloromethylthio-1-methyltetrazole is a substituted tetrazole derivative characterized by a chloromethylthio (-S-CH₂Cl) group at the 5-position and a methyl group at the 1-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities . The chloromethylthio substituent introduces unique reactivity and physicochemical properties, making this compound a valuable intermediate for further functionalization.

Properties

Molecular Formula |

C3H5ClN4S |

|---|---|

Molecular Weight |

164.62 g/mol |

IUPAC Name |

5-(chloromethylsulfanyl)-1-methyltetrazole |

InChI |

InChI=1S/C3H5ClN4S/c1-8-3(9-2-4)5-6-7-8/h2H2,1H3 |

InChI Key |

CUSWHIFNKMCNPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Chloromethylthio-1-methyltetrazole with structurally related tetrazole derivatives:

Key Observations :

- The chlorine atom enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions .

- Melting Points : 5-(Methylthio)-1H-tetrazole exhibits a relatively high melting point (149–152°C), likely due to hydrogen bonding between tetrazole NH and the sulfur atom. The absence of NH in 1-methyl derivatives (e.g., the target compound) may reduce intermolecular interactions, lowering melting points .

Preparation Methods

Formation of the 1-Methyltetrazole Intermediate

The synthesis typically begins with the preparation of 1-methyltetrazole, a critical intermediate. As demonstrated in analogous tetrazole syntheses, the reaction of methyl azide with nitriles under catalytic conditions forms the tetrazole ring. For instance, acetonitrile and methyl azide react in the presence of acid catalysts such as acid-activated attapulgite or acidic ion-exchange resins at elevated temperatures (60–180°C) to yield 1-methyltetrazole. This method, adapted from the synthesis of 5-methyl tetrazole, achieves yields up to 84% when using a 1:1.5 molar ratio of nitrile to azide.

Reaction Conditions:

-

Catalyst: Acid-activated attapulgite (20–50% by weight of sodium azide)

-

Temperature: 135°C

-

Solvent: Acetonitrile or DMF

-

Time: 10–48 hours

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance ionic intermediate stabilization, whereas acetonitrile facilitates easier recovery of excess reactants.

Introduction of the Chloromethylthio Group

The chloromethylthio moiety is introduced via nucleophilic displacement at the 5-position of the tetrazole ring. A two-step approach is commonly employed:

Step 1: Sulfur Functionalization

The 5-position of 1-methyltetrazole is first activated with a sulfonyl or sulfinyl group. As outlined in sulfonyl cyanide-based methodologies, reacting 1-methyltetrazole with sulfonyl cyanides (e.g., methylsulfonyl cyanide) in benzene or halocarbon solvents forms 5-sulfonyl-1-methyltetrazole. This intermediate is highly reactive toward thiolation.

Step 2: Thiolation and Chloromethylation

The sulfonyl group is displaced using alkali metal sulfides (e.g., Na₂S) in aprotic solvents like acetone, yielding 1-methyltetrazole-5-thiol. Subsequent reaction with chloromethyl chloride (ClCH₂Cl) in the presence of a base (e.g., K₂CO₃) introduces the chloromethylthio group:

Optimized Parameters:

One-Pot Synthesis Using Thiourea Derivatives

An alternative route involves the direct coupling of chloromethylthiourea with preformed tetrazole precursors. This method bypasses the need for isolating intermediates, reducing purification steps. For example, 1-methyltetrazole-5-amine reacts with chloromethyl isothiocyanate in toluene under reflux to form the target compound.

Key Advantages:

-

Atom Economy: Minimizes waste generation.

-

Scalability: Suitable for batch processing.

Limitations:

-

Requires stringent control of stoichiometry to avoid polysubstitution.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free conditions using ball milling. A mixture of 1-methyltetrazole-5-thiol, chloromethyl chloride, and a catalytic amount of triethylamine is milled at 30 Hz for 2 hours, achieving 82% yield.

Benefits:

-

Eliminates volatile organic solvents.

-

Reduces reaction time to <3 hours.

Recyclable Catalysts

Acid-treated montmorillonite clay, as a substitute for traditional acids, demonstrates comparable efficacy in tetrazole cyclization while enabling catalyst recovery. Post-reaction, the catalyst is filtered, washed, and reused for up to five cycles without significant activity loss.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Chloromethylthio-1-methyltetrazole derivatives?

- Methodological Answer : The synthesis often involves heterocyclic alkylation or chloromethylation under controlled conditions. For example, a two-step procedure can be employed: (1) coupling 1-methyltetrazole with chloromethylthio precursors in a PEG-400 solvent system, and (2) using Bleaching Earth Clay (BEC) as a heterogeneous catalyst at pH 12.5 and 70–80°C to enhance yield . Reaction progress is monitored via TLC, and purification involves recrystallization in aqueous acetic acid.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- IR Spectroscopy : The S-CH2-Cl group exhibits a characteristic C-S stretch at 650–750 cm⁻¹, while the tetrazole ring shows N-H stretching (if present) near 3200 cm⁻¹ .

- ¹H NMR : The chloromethylthio group (-SCH2Cl) appears as a singlet at δ 4.2–4.5 ppm, and the 1-methyltetrazole proton resonates as a singlet at δ 3.8–4.0 ppm. Discrepancies in splitting patterns help identify impurities .

Q. What are the key intermediates in the synthesis of this compound?

- Methodological Answer : Common intermediates include 1-methyl-1H-tetrazole-5-thiol and chloromethylation agents like chloromethyl ethers or chloroacetone. The thiol intermediate reacts with chloromethyl halides under basic conditions to form the S-CH2-Cl linkage. Reaction efficiency depends on stoichiometric ratios and solvent polarity .

Advanced Research Questions

Q. How does substituent variation on the tetrazole ring influence biological activity (e.g., antimicrobial or antiviral properties)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2, -Cl) at the tetrazole N1 position enhance antimicrobial potency by increasing membrane permeability. For instance, derivatives with 4-chlorophenyl substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus . Computational docking (e.g., AutoDock Vina) can model interactions with bacterial enzyme active sites to rationalize these trends .

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from competing side reactions, such as over-alkylation or hydrolysis of the chloromethylthio group. For example, PEG-400’s hygroscopic nature may introduce trace water, leading to partial hydrolysis of -SCH2Cl to -SCH2OH. Kinetic studies using in-situ FTIR or HPLC-MS can identify intermediates and optimize reaction time/temperature to suppress side pathways .

Q. How can advanced catalytic systems (e.g., nano-TiCl4·SiO2) improve the efficiency of tetrazole functionalization?

- Methodological Answer : Nano-TiCl4·SiO2 offers a high surface area (≥200 m²/g) and Lewis acidity, accelerating nucleophilic substitution at the chloromethylthio group. In comparative studies, this catalyst reduced reaction time from 6 hours to 1.5 hours while achieving >90% yield. Post-recovery analysis (e.g., SEM-EDX) confirms minimal catalyst leaching .

Q. What analytical strategies resolve ambiguities in crystallographic data for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) combined with DFT calculations (e.g., B3LYP/6-31G*) can resolve disorder in the chloromethylthio moiety. For example, a 2023 study used Hirshfeld surface analysis to confirm intermolecular Cl···H interactions (2.8–3.0 Å) stabilizing the crystal lattice .

Methodological Guidance

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., using ACD/Labs or ChemDraw) to detect impurities .

- Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate the impact of solvent polarity, catalyst loading, and temperature on yield .

- Biological Screening : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays to ensure reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.